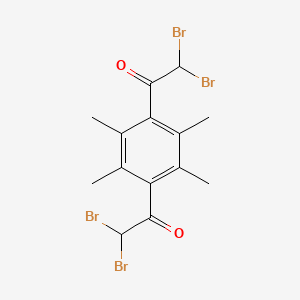
1,1'-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) is a synthetic organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core and two dibromoethanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) typically involves the bromination of a precursor compound, such as 2,3,5,6-tetramethyl-1,4-phenylenediamine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as chloroform or carbon tetrachloride, under controlled temperature and stirring conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) can undergo various chemical reactions, including:
Substitution Reactions: The dibromoethanone groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Oxidation Reactions: The phenylene core can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve mild heating and the use of polar solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanone derivatives, while reduction can produce alcohols or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique biological activities.
Wirkmechanismus
The mechanism by which 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) exerts its effects depends on the specific application and reaction context. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the dibromoethanone groups and the electron-donating effects of the tetramethyl-substituted phenylene core. These electronic effects can modulate the compound’s interactions with various molecular targets, such as enzymes, receptors, or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A precursor in the synthesis of the target compound, known for its use in polyimide coatings.
1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bis(benzene): Another compound with a similar phenylene core but different substituents, used in various industrial applications.
Uniqueness
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) is unique due to its combination of brominated ethanone groups and a tetramethyl-substituted phenylene core
Eigenschaften
CAS-Nummer |
35928-58-6 |
|---|---|
Molekularformel |
C14H14Br4O2 |
Molekulargewicht |
533.9 g/mol |
IUPAC-Name |
2,2-dibromo-1-[4-(2,2-dibromoacetyl)-2,3,5,6-tetramethylphenyl]ethanone |
InChI |
InChI=1S/C14H14Br4O2/c1-5-6(2)10(12(20)14(17)18)8(4)7(3)9(5)11(19)13(15)16/h13-14H,1-4H3 |
InChI-Schlüssel |
VWEFPYCCZXLELO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C(=O)C(Br)Br)C)C)C(=O)C(Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


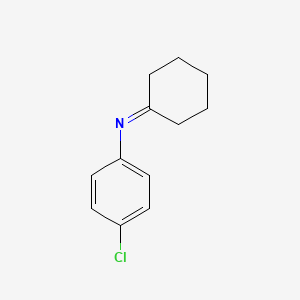
![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
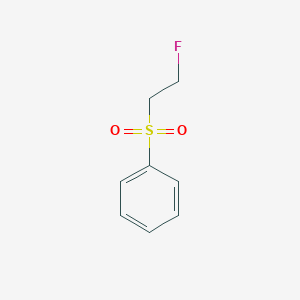
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)



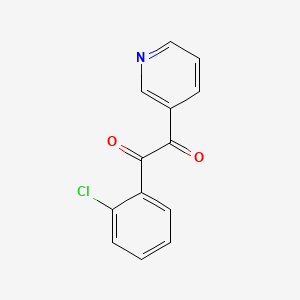

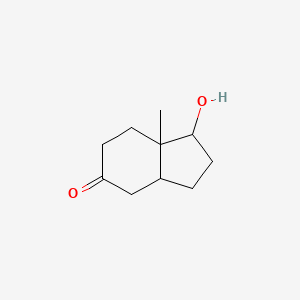
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)


![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
